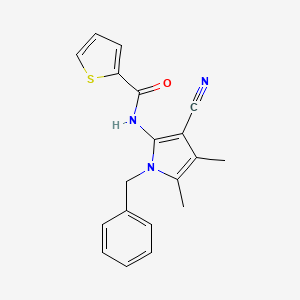

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide

Description

N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide is a heterocyclic compound featuring a pyrrole core substituted with a benzyl group at position 1, cyano at position 3, and dimethyl groups at positions 4 and 3. The 2-thiophenecarboxamide moiety at position 2 introduces a sulfur-containing heterocycle, which distinguishes it from benzene-based analogs. The thiophene ring may enhance electronic delocalization, influencing reactivity and binding properties in biological or material science applications .

Properties

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-13-14(2)22(12-15-7-4-3-5-8-15)18(16(13)11-20)21-19(23)17-9-6-10-24-17/h3-10H,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCENXFDJATYSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)NC(=O)C2=CC=CS2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a cyano group and a carboxamide group in its structure suggests that it may interact with its targets through hydrogen bonding or dipole-dipole interactions.

Pharmacokinetics

Its molecular weight of 336.44 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. .

Biochemical Analysis

Dosage Effects in Animal Models

The effects of varying dosages of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)thiophene-2-carboxamide in animal models have not been reported. Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses.

Transport and Distribution

Details regarding the transport and distribution of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)thiophene-2-carboxamide within cells and tissues are currently unavailable. Future studies could investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation.

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C20H19N3OS

- Molecular Weight: 349.45 g/mol

- CAS Number: 478032-98-3

Its structure includes a pyrrole ring substituted with a benzyl and cyano group, as well as a thiophene carboxamide moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown submicromolar activity against MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce mTORC1 activity and enhance autophagy, suggesting a mechanism that disrupts autophagic flux and promotes cancer cell death .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(1-benzyl-3-cyano-4,5-dimethyl) | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulation |

| Similar Compound A | HeLa | 0.8 | Induction of apoptosis |

| Similar Compound B | A549 | 0.6 | Cell cycle arrest |

Antioxidant Activity

The antioxidant potential of related compounds has also been evaluated. Studies have demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. The thiophene moiety is believed to enhance the electron-donating ability of the molecule, contributing to its antioxidant properties .

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| N-(1-benzyl-3-cyano) | 93.75 | 7.12 |

| Control (Trolox) | 91 | - |

| N-(1-benzyl-3-cyano with thiophene) | 87 | 8.50 |

The biological activity of this compound is primarily attributed to its interaction with key cellular pathways:

- mTOR Pathway Inhibition : The compound inhibits mTORC1 signaling, which is crucial for cell growth and proliferation.

- Autophagy Modulation : It enhances autophagic processes, potentially leading to the degradation of damaged cellular components and promoting cell death in cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help mitigate oxidative damage by neutralizing free radicals.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- A study published in MDPI highlighted that derivatives of this compound exhibited significant interactions with DPPH radicals, indicating strong antioxidant capabilities .

- Another research effort focused on the antiproliferative effects in pancreatic cancer models, demonstrating the potential for clinical applications in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Carboxamide Group

Benzene vs. Thiophene Carboxamide

The substitution of the carboxamide group with a benzene or thiophene ring significantly alters electronic and steric properties:

- Thiophene’s smaller size and lower aromatic stabilization energy may also improve metabolic stability in pharmaceutical contexts .

- Benzene-based analogs :

- 3-Chlorobenzenecarboxamide (CAS 478032-96-1) : The electron-withdrawing chlorine atom at the meta position increases polarity and may improve solubility in polar solvents. Molecular formula: C₂₁H₁₈ClN₃O; molecular weight: 363.84 .

- 4-Methylbenzenecarboxamide (CAS 478032-90-5) : The para-methyl group enhances lipophilicity, favoring membrane permeability. Molecular formula: C₂₁H₁₉N₃O; molecular weight: 341.40 .

- 3-Methylbenzenecarboxamide (CAS 478032-97-2) : The meta-methyl substituent balances lipophilicity and steric bulk, with reported use in pharmaceutical research .

Functional Group Modifications

- 1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide (28b) : Incorporates a nitro-substituted oxadiazole ring, introducing strong electron-withdrawing effects. Elemental analysis: Calcd C 63.82%, H 5.00%, N 19.85%; Found C 63.68%, H 4.92%, N 19.96% . This compound’s higher nitrogen content (19.85% vs. ~15% in the target compound) suggests enhanced polar surface area, impacting solubility and bioavailability.

Pyrrole Core Modifications

Dimethyl vs. Diphenyl Substituents

- 4,5-Dimethyl (target compound) : The methyl groups reduce steric hindrance, favoring planar molecular conformations that enhance crystallinity (relevant for X-ray studies using programs like SHELXL ).

- Molecular formula: C₃₁H₂₃N₃O .

Molecular Weight and Lipophilicity

*Calculated based on IUPAC nomenclature.

- The target compound’s lower molecular weight (~340 g/mol) compared to diphenyl analogs (~453 g/mol) may enhance bioavailability, adhering to Lipinski’s rule of five for drug-likeness.

- Thiophene’s logP (estimated ~2.5) is lower than benzene analogs (e.g., ~3.0 for 4-methylbenzenecarboxamide), suggesting improved aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.